

Application Notes and Protocols for Mesalamine Impurity Analysis

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Compound of Interest

Compound Name: Mesalamine impurity P

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory drug, is the active moiety in several medications for treating inflammatory bowel disease.[\[1\]](#)[\[2\]](#) Ensuring the purity of mesalamine is critical for its safety and efficacy. Various pharmacopeias and scientific publications describe high-performance liquid chromatography (HPLC) methods for the determination of mesalamine and its related impurities. These impurities can arise from the manufacturing process or degradation.

This document provides a detailed overview of mobile phase compositions and analytical protocols for the analysis of mesalamine impurities by HPLC. The information is compiled from various validated methods, including those specified in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Data Presentation: Mobile Phase Compositions for Mesalamine Impurity Analysis

The following tables summarize various mobile phase compositions and chromatographic conditions used for the analysis of mesalamine and its impurities.

Table 1: Isocratic HPLC Methods

Mobile Phase Composition	Column	Flow Rate (mL/min)	Detection Wavelength (nm)	Impurities Analyzed	Reference
Phosphate buffer (pH 6.8) : Methanol (60:40, v/v)	Xterra ODS C18 (250 mm x 4.6 mm, 5 μ m)	1.2	235	Mesalamine Assay	[2]
98% Buffer (0.05% v/v orthophosphoric acid with 0.3% w/v KPF6) : 2% Acetonitrile	Discovery C18 (150 mm x 4.6 mm, 5 μ m)	1.0	220	Impurities A and C	[1][3]
Methanol : 0.1% Acetic Acid (52:48, v/v)	Agilent C18 (250 mm x 4.6 mm, 5 μ m)	0.85	229	Impurities G, K, L	[4]
Methanol : Dilute orthophosphoric acid (90:10, v/v)	Syncronis C18 (250 mm x 4.6 mm, 5 μ m)	0.8	Not Specified	Mesalamine Assay	[5]

Potassium					
phosphate					
monobasic					
with 0.1%	Zorbax Rx-				
Sodium 1-	C8 (150 mm	1.5	220	Mesalamine	
octanesulfon	x 4.6 mm, 5			Assay	[6]
ate buffer (pH	μm)				
2.2) :					
Methanol					
(70:30, v/v)					

Table 2: Gradient HPLC Methods (Pharmacopeial Methods)

Pharmacop eia	Mobile Phase Compositio n	Column	Flow Rate (mL/min)	Detection Wavelength (nm)	Impurities Analyzed
Ph. Eur.	Mobile Phase A: 1.0 g/L phosphoric acid and 2.2 g/L perchloric acid in water.	Nucleodur C18 (250 mm x 4.6 mm, 3 μm)	1.0	220	Impurities A and C
USP (Test 1)	1.36 g/L monobasic potassium phosphate and 2.2 g/L sodium 1- octanesulfon ate in water, adjusted to pH 2.2 with phosphoric acid, mixed with methanol and acetonitrile (890:80:30, v/v/v).	4.6 mm x 15 cm; 5-μm packing L7	1.2	220	3- aminosalicylic acid and other related impurities
USP (Test 2)	Buffer: 7.1 g/L	Not Specified	Not Specified	Not Specified	

anhydrous
dibasic
sodium
phosphate,
6.9 g/L
monobasic
sodium
phosphate,
and 7.5 mL of
25%
tetrabutylam
monium
hydroxide in
methanol per
liter of water.
Mobile
Phase: Buffer
: Methanol
(85:15, v/v).

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Impurities A and C

This protocol is based on a simplified, rapid method for the determination of 4-aminophenol (Impurity A) and 2-aminophenol (Impurity C).[\[1\]](#)[\[3\]](#)

1. Materials and Reagents:

- Mesalamine reference standard and sample
- Impurity A (4-aminophenol) and Impurity C (2-aminophenol) reference standards
- Acetonitrile (HPLC grade)
- Orthophosphoric acid

- Potassium hexafluorophosphate (KPF6)
- Water (HPLC grade)
- Discovery C18 column (150 mm x 4.6 mm, 5 µm) or equivalent

2. Preparation of Mobile Phase:

- Prepare a buffer solution by dissolving 0.3% (w/v) of KPF6 in water containing 0.05% (v/v) of orthophosphoric acid.
- The mobile phase consists of 98% of the prepared buffer and 2% acetonitrile.
- Degas the mobile phase before use.

3. Chromatographic Conditions:

- Column: Discovery C18 (150 mm x 4.6 mm, 5 µm)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C
- Detection: UV at 220 nm
- Injection Volume: Typically 10-20 µL

4. Standard and Sample Preparation:

- Prepare standard solutions of Mesalamine, Impurity A, and Impurity C in the mobile phase.
- Prepare the sample solution by dissolving an accurately weighed amount of the mesalamine sample in the mobile phase to achieve a suitable concentration.

5. Analysis:

- Inject the standard and sample solutions into the HPLC system.

- Identify and quantify the impurities based on the retention times and peak areas relative to the standards.

Protocol 2: USP Method for 3-Aminosalicylic Acid and Other Related Impurities (Test 1)

This protocol is adapted from the United States Pharmacopeia monograph for mesalamine.[\[7\]](#)

1. Materials and Reagents:

- Mesalamine USP Reference Standard
- 3-aminosalicylic acid
- Monobasic potassium phosphate
- Sodium 1-octanesulfonate
- Phosphoric acid
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Column: 4.6-mm × 15-cm; 5-μm packing L7

2. Preparation of Mobile Phase:

- Dissolve 1.36 g of monobasic potassium phosphate and 2.2 g of sodium 1-octanesulfonate in 890 mL of water.
- Adjust the pH to 2.2 with phosphoric acid.
- Filter the solution through a 0.5-μm or finer porosity filter.
- Add 80 mL of methanol and 30 mL of acetonitrile to the filtrate.

- Degas the mobile phase.

3. Chromatographic Conditions:

- Column: 4.6-mm × 15-cm; 5-µm packing L7
- Flow Rate: Approximately 1.2 mL per minute
- Detection: UV at 220 nm

4. Standard and Sample Preparation:

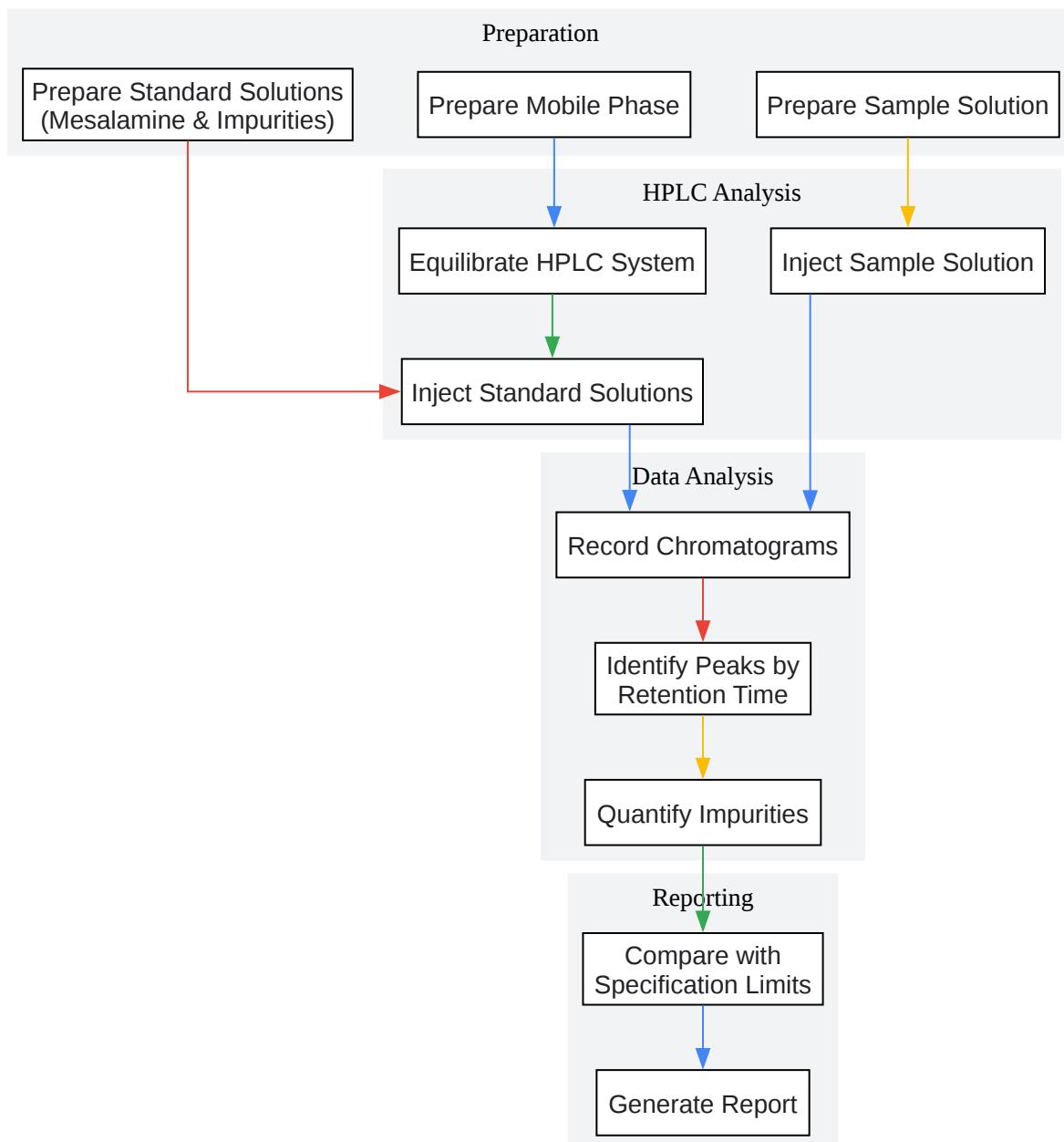
- Standard solution: Prepare a solution in the mobile phase containing known concentrations of USP Mesalamine RS and 3-aminosalicylic acid (e.g., about 1 µg of each per mL).
- Test solution: Transfer about 50 mg of Mesalamine, accurately weighed, to a 100-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

5. Analysis:

- Inject the standard and test solutions into the chromatograph.
- Calculate the percentage of 3-aminosalicylic acid and other impurities in the mesalamine sample. The USP specifies limits of not more than 0.2% for 3-aminosalicylic acid, not more than 0.2% for any other single impurity, and not more than 1.0% for total impurities.[\[7\]](#)

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the analysis of mesalamine impurities using HPLC.

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Caption: Experimental workflow for Mesalamine impurity analysis by HPLC.

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